molecular formula C13H14N2O B1384478 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 14727-24-3

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384478
CAS RN: 14727-24-3
M. Wt: 214.26 g/mol
InChI Key: KRSOVLHLLUQZRA-UHFFFAOYSA-N
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Description

“2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of dihydropyrimidinone compounds, such as “2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one”, often involves the Biginelli reaction . This is a multicomponent reaction that involves a reusable and heterogeneous catalyst . The reaction is efficient, cost-effective, and environmentally friendly, as it can be carried out under solvent-free conditions .


Molecular Structure Analysis

The InChI code for “2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is 1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one” is a powder with a melting point of 150-151°C .

Scientific Research Applications

Efficient Synthesis Techniques

  • An efficient synthesis of 3,4-dihydropyrimidin-2-ones incorporating a phenyl moiety, like 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one, has been achieved using microwave-assisted Biginelli-like reactions. This method provides a streamlined approach for producing these compounds, which can be useful in various scientific applications (Kefayati, Fakhriyannejad, & Mohammadi, 2009).

Biological and Pharmacological Properties

  • Certain 3,4-dihydropyrimidin-2-ones derivatives have shown antimicrobial and antitubercular activities. This suggests potential applications in developing new therapeutic agents targeting specific bacterial strains and tuberculosis (Modha, Datta, & Parekh, 2001).
  • The binding properties of dihydropyrimidinones derivatives with DNA, like 3,4-dihydropyrimidin-2(1H)-one compounds, have been studied. These compounds exhibit significant tumor cell inhibition rates, indicating their potential as antitumor agents (Wang, Li, Gou, Chen, Yan, & Lu, 2013).

Advanced Synthesis Methods

  • New methods for synthesizing dihydropyrimidin-2-ones have been developed, utilizing environmentally friendly conditions and yielding compounds with therapeutic and pharmacological properties. This approach aligns with the growing need for sustainable chemical synthesis in pharmaceutical chemistry (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).

Novel Compounds and Their Activities

  • Studies have synthesized novel dihydropyrimidin-2(1H)-one derivatives and evaluated their biological activities, such as antimicrobial and antioxidant properties. These findings are crucial for the development of new drugs with specific biological actions (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Potential in Drug Development

  • The synthesis and anticancer activity evaluation of compounds derived from 3,4-dihydropyrimidin-2(1H)-one have been researched. These studies are integral to understanding how modifications in the chemical structure of these compounds can enhance their anti-proliferative potency, leading to potential new treatments for diseases like glioma (Liu, Liu, Zhang, Guo, Wang, Meng, Sun, & Liu, 2019).

properties

IUPAC Name

2-phenyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOVLHLLUQZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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